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Compound of Interest

Compound Name: 1-Nitro-2-carboxyanthraquinone

Cat. No.: B092283

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-
2-carboxyanthraquinone (also known as 1-nitro-9,10-dioxoanthracene-2-carboxylic acid).
Due to the limited availability of a complete, cohesively published dataset for this specific
molecule, this guide synthesizes information from spectral databases and provides
comparative data from closely related anthraquinone derivatives. The experimental protocols
detailed herein are based on established methodologies for the analysis of substituted
anthraquinones.

Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for 1-nitro-2-
carboxyanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data (Comparative)

A directly published *H NMR spectrum for 1-nitro-2-carboxyanthraquinone is not readily
available. However, analysis of related structures such as anthraquinone-2-carboxylic acid and

other substituted anthraquinones allows for a theoretical prediction of the proton chemical
shifts. The aromatic protons are expected to appear in the range of  7.5-8.5 ppm.

13C NMR Data
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The following 3C NMR spectral data is available from spectral databases.[1] The spectrum was
recorded on a Bruker WM-360 instrument. Specific details regarding the solvent and other
experimental parameters are not fully provided in the database entry. The chemical shifts for
related compounds like anthraquinone-2-carboxylic acid typically show signals for the
carboxylic acid carbon around 165-170 ppm and the carbonyl carbons of the anthraquinone
core between 180-190 ppm. Aromatic carbons resonate in the 120-150 ppm range.

Functional Group Expected Chemical Shift (ppm)
Carboxylic Acid (C=0) ~165-170
Anthraquinone (C=0) ~180-190
Aromatic Carbons ~120-150

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1-nitro-2-carboxyanthraquinone is available in spectral databases,
recorded on a Bruker IFS 85 instrument. The characteristic absorption bands are summarized

below.

Functional Group Vibrational Mode Expected Wavenumber
(cm~)

Carboxylic Acid (O-H) Stretching 3300-2500 (broad)

Aromatic (C-H) Stretching 3100-3000

Carboxylic Acid (C=0) Stretching 1760-1690

Anthraquinone (C=0) Stretching ~1670

Nitro (N-O) Asymmetric Stretching 1550-1475

Nitro (N-O) Symmetric Stretching 1360-1290

Aromatic (C=C) Stretching 1600-1450

UV-Vis Spectroscopy
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A complete, published UV-Vis absorption spectrum for 1-nitro-2-carboxyanthraquinone in a
specified solvent is not readily available. However, the general characteristics of 2-substituted
anthraquinones suggest absorption maxima in the range of 330-360 nm.[2] For comparison,
the UV/Visible spectrum of the closely related 1-nitroanthraquinone has been recorded.[3] The
UV/Vis spectra of anthraquinone derivatives typically display multiple absorption bands in the
220-400 nm range, corresponding to 1t — 1* and n — TT* electronic transitions.[4]

Compound Class Solvent Amax (nm)
2-Substituted Anthragquinones Various 330 - 360
1-Nitroanthraquinone Not specified Multiple bands expected

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on
standard practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy

High-resolution 1H and 13C NMR spectra should be acquired on a spectrometer operating at a
frequency of 400 MHz or higher.

o Sample Preparation: Dissolve approximately 5-10 mg of 1-nitro-2-carboxyanthraquinone
in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs). Tetramethylsilane (TMS) is typically
used as an internal standard (0 ppm).

» 'H NMR Acquisition:

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Spectral Width: 0-15 ppm.

[¢]

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on sample concentration.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b092283?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_UV_Vis_Absorption_Spectrum_of_2_Nitroanthraquinone_in_Ethanol.pdf
https://webbook.nist.gov/cgi/inchi?ID=C82348&Mask=400
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://www.benchchem.com/product/b092283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-10 seconds.

o

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy

Infrared spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium
bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Acquisition:
o Spectral Range: 4000-400 cm™1.
o Resolution: 4 cm~2,
o Number of Scans: 16-32.

e Processing: The acquired interferogram is subjected to a Fourier transform to produce the
infrared spectrum. A background spectrum of the empty sample compartment (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.
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UV-Vis Spectroscopy

The UV-Vis absorption spectrum should be recorded using a dual-beam UV-Vis
spectrophotometer.

o Sample Preparation: Prepare a stock solution of 1-nitro-2-carboxyanthraquinone of a
known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or
acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that
gives an absorbance reading between 0.1 and 1.0.

e Acquisition:
o Wavelength Range: 200-800 nm.
o Cuvette: Use a 1 cm path length quartz cuvette.

o Blank: Use the pure solvent as a reference in the second beam of the spectrophotometer
to record a baseline.

e Analysis: The wavelength of maximum absorbance (Amax) and the corresponding
absorbance value are determined from the spectrum. The molar absorptivity (€) can be
calculated using the Beer-Lambert law (A = ecl), where A is the absorbance, c is the molar
concentration, and | is the path length of the cuvette.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic
analysis of a substituted anthraquinone like 1-nitro-2-carboxyanthraquinone.
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Caption: General workflow for the synthesis and spectroscopic characterization of 1-nitro-2-

carboxyanthraquinone.
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Caption: Logical flow of spectroscopic data integration for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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